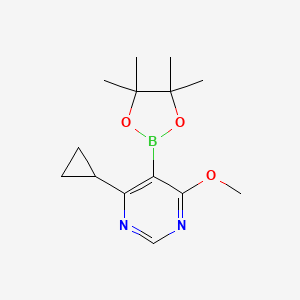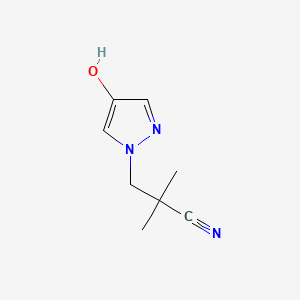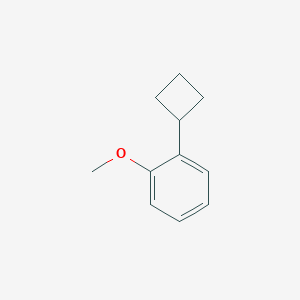
1-Cyclobutyl-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-2-methoxybenzene is an organic compound with the molecular formula C11H14O. It consists of a benzene ring substituted with a methoxy group (–OCH3) at the second position and a cyclobutyl group (–C4H7) at the first position. This compound is part of the larger family of substituted benzenes, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclobutyl-2-methoxybenzene can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of 2-methoxybenzene (anisole) with cyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5OCH3} + \text{C4H7Cl} \xrightarrow{\text{AlCl3}} \text{C11H14O} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic substitution, making it more reactive to electrophiles.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
EAS: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Products include quinones or carboxylic acids.
Reduction: Products include cyclobutylphenol or other reduced derivatives.
Scientific Research Applications
1-Cyclobutyl-2-methoxybenzene has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may investigate its potential as a pharmacophore for drug development.
Industry: It can be used in the production of specialty chemicals, fragrances, and materials.
Mechanism of Action
The mechanism of action of 1-cyclobutyl-2-methoxybenzene depends on its specific application. In electrophilic aromatic substitution reactions, the methoxy group donates electron density to the benzene ring through resonance and inductive effects, making the ring more reactive towards electrophiles. The cyclobutyl group may influence the steric and electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2-methoxybenzene: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
1-Cyclopentyl-2-methoxybenzene: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
1-Cyclohexyl-2-methoxybenzene: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
1-Cyclobutyl-2-methoxybenzene is unique due to the presence of the cyclobutyl group, which introduces ring strain and affects the compound’s reactivity and physical properties
Properties
CAS No. |
39868-73-0 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-cyclobutyl-2-methoxybenzene |
InChI |
InChI=1S/C11H14O/c1-12-11-8-3-2-7-10(11)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3 |
InChI Key |
OSAKDLFZVPAWGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13921199.png)
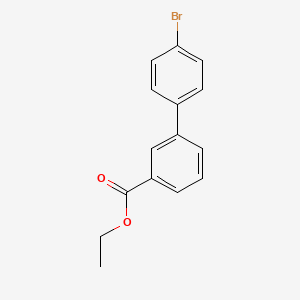
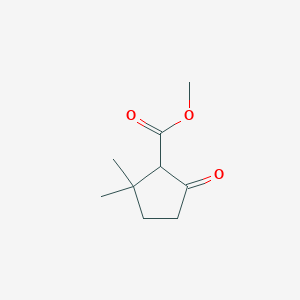
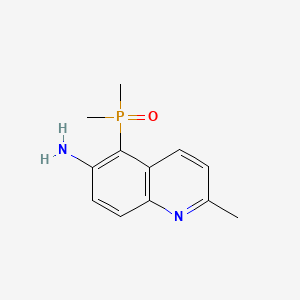
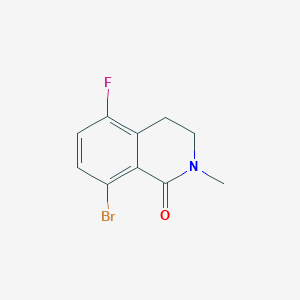

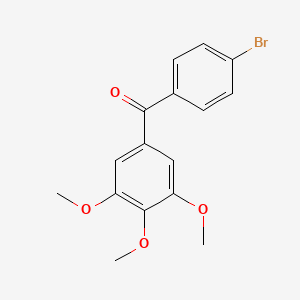
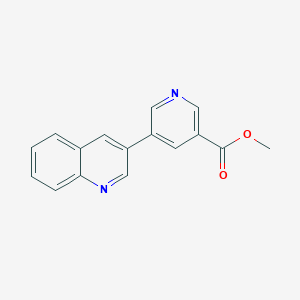
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B13921249.png)

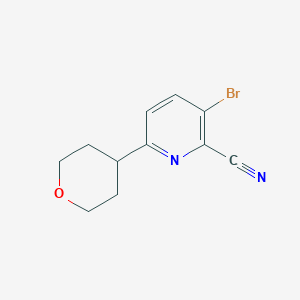
![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
